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molecular formula C8H3BrFNO2 B8727497 7-Bromo-6-fluoroisatin

7-Bromo-6-fluoroisatin

Cat. No. B8727497
M. Wt: 244.02 g/mol
InChI Key: HLRFAZBLFUIJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, addition funnel, and temperature probe. The flask was charged with 7-bromo-6-fluoroindoline-2,3-dione (719b; 11.53 g, 47.3 mmol) and 1 N NaOH (104 mL, 104 mmol) at RT; 30% hydrogen peroxide (10.62 mL, 104 mmol) was added via addition funnel over 15 min when the temperature of the brown solution raised to 45° C. The reaction mixture was stirred for 1.5 h when mostly product was observed via LCMS. The slurry was acidified to pH 7 with 2 N HCl when a solid was still present; the reaction mixture was diluted with water (100 mL) to effect stirring when it began to bubble. The slurry was then acidified to pH 1.8 with 2 N HCl (no exotherm was observed). After stirring at RT for 30 min, the slurry was filtered, washed with water, and dried in a vacuum oven to give 2-amino-3-bromo-4-fluorobenzoic acid (9.90 g, 42.3 mmol, 90% yield) as a beige solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.59 (t, J=8.61 Hz, 1H) 7.08 (br. s., 2H) 7.86 (dd, J=8.90, 6.75 Hz, 1H) 13.04 (br. s., 1H). 19F NMR (377 MHz, DMSO-d6) δ ppm −97.39 (s, 1F). MS (ESI, pos. ion) m/z: 233.9/235.9 (M+1).
Quantity
11.53 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
10.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:13])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH-:14].[Na+].OO.Cl>O>[NH2:9][C:10]1[C:2]([Br:1])=[C:3]([F:13])[CH:4]=[CH:5][C:6]=1[C:7]([OH:12])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
11.53 g
Type
reactant
Smiles
BrC=1C(=CC=C2C(C(NC12)=O)=O)F
Name
Quantity
104 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10.62 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h when mostly product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 2 L 3-neck flask with a temperature probe adapter was fixed with a mechanical stirrer, addition funnel
STIRRING
Type
STIRRING
Details
to effect stirring when it
CUSTOM
Type
CUSTOM
Details
to bubble
STIRRING
Type
STIRRING
Details
After stirring at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=C1Br)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.3 mmol
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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